molecular formula C6H3ClFIO2S B6253003 4-fluoro-3-iodobenzene-1-sulfonyl chloride CAS No. 1261827-78-4

4-fluoro-3-iodobenzene-1-sulfonyl chloride

Cat. No.: B6253003
CAS No.: 1261827-78-4
M. Wt: 320.5
InChI Key:
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Description

4-Fluoro-3-iodobenzene-1-sulfonyl chloride is an organosulfur compound that features a benzene ring substituted with a fluorine atom at the 4-position, an iodine atom at the 3-position, and a sulfonyl chloride group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-fluoro-3-iodobenzene. One common method is the reaction of 4-fluoro-3-iodobenzene with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through reactions with nucleophiles.

    Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products with various substituents replacing the sulfonyl chloride group.

    Nucleophilic Substitution: Products with nucleophiles replacing the iodine atom.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Fluoro-3-iodobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The iodine atom can undergo oxidative addition with transition metals, facilitating coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzene-1-sulfonyl chloride: Lacks the iodine substituent, making it less versatile in coupling reactions.

    3-Iodobenzene-1-sulfonyl chloride: Lacks the fluorine substituent, affecting its reactivity and selectivity.

    4-Fluoro-3-chlorobenzene-1-sulfonyl chloride: Chlorine substituent instead of iodine, leading to different reactivity patterns.

Uniqueness

4-Fluoro-3-iodobenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

1261827-78-4

Molecular Formula

C6H3ClFIO2S

Molecular Weight

320.5

Purity

95

Origin of Product

United States

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